molecular formula C13H10F2O B136395 3,5-Difluorobenzhydrol CAS No. 153877-56-6

3,5-Difluorobenzhydrol

Cat. No. B136395
M. Wt: 220.21 g/mol
InChI Key: MZBBRGLZQRMJPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 3,5-difluorobenzhydrol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms, which can influence the geometry and electronic properties of the molecule. For example, the molecular structure of 1,3,5-trifluorobenzene was determined using electron diffraction, revealing specific bond lengths and angles . Similar techniques could be used to analyze the molecular structure of 3,5-difluorobenzhydrol to understand its conformation and electronic distribution.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including redox processes and reactions with nucleophiles. The paper on 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene discusses its redox properties , which could be relevant when considering the reactivity of 3,5-difluorobenzhydrol. Additionally, the metabolism of flumecinol, a related compound, involves hydroxylation and oxidation reactions , suggesting that 3,5-difluorobenzhydrol may also undergo similar metabolic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, the study of short C–H⋯F interactions involving the 2,5-difluorobenzene group highlights the role of fluorine in molecular aggregation . This suggests that 3,5-difluorobenzhydrol may exhibit unique intermolecular interactions due to its fluorine substituents. Additionally, fluorine NMR spectroscopy can be used to study the metabolism and identify metabolites of fluorinated compounds , which could be applied to 3,5-difluorobenzhydrol to determine its physical and chemical behavior in biological systems.

Scientific Research Applications

Photoluminescent Properties and OLED Applications

The synthesis and application of Pt(II) metal complexes, including those utilizing 3,5-difluorobenzhydrol derivatives, are explored for their luminescent properties. These complexes are used in organic light-emitting diodes (OLEDs), exhibiting emissions ranging from purple to sky blue with high quantum yields. This suggests potential use in advanced display technologies (Jia‐Ling Liao et al., 2016).

Luminescence in Organometallic Complexes

Research into organometallic complexes reveals the synthesis and characterization of square-planar tetranuclear silver and gold clusters. These clusters, which incorporate 3,5-difluorobenzhydrol derivatives, demonstrate intense luminescence in the solid state. This could lead to potential applications in luminescent materials and chemical sensors (Y. Z. and Wanzhi Chen, 2007).

Applications in Polymer Technology

Polyimides synthesized from aromatic dianhydride and aromatic diamines with pendent trifluoromethyl groups, including 3,5-difluorobenzhydrol derivatives, have been studied. These polyimides are notable for their colorlessness, high transparency, and solubility, suggesting applications in optoelectronics, coatings, and high-performance polymers (Chin‐Ping Yang & Yu-Yang Su, 2005).

Gas Molecule Discrimination

A study on metal-organic frameworks (MOFs) using 3,5-difluorobenzhydrol derivatives shows unique adsorption properties for small gas molecules like hydrogen and carbon dioxide. This "gate opening" phenomenon in MOFs could be harnessed for gas storage or filtration technologies (H. Chun & Jin-soo Seo, 2009).

Charge Delocalization in Organic Chemistry

Research in organic chemistry has investigated the solvolytic reactivities of compounds, including 3,5-difluorobenzhydrol derivatives. The findings on charge delocalization and the contribution of non-canonical resonance structures in these compounds provide insights into reaction mechanisms, which could be relevant for synthetic organic chemistry (Kwang‐ting Liu, Chih‐Shiow Chuang & Bih-Yaw Jin, 2002).

Conformational Behavior in Fluorinated Compounds

Studies on the conformational behavior of 3,5-difluorobenzhydrol derivatives in various fluorinated compounds provide insights into molecular dynamics. This has applications in understanding the behavior of fluorinated molecules in different environments, which is crucial in material science and pharmaceuticals (T. Schaefer, C. Takeuchi & S. E. Sveinson, 1988).

Catalysis and Chemical Reactions

Research on the catalytic properties of 3,5-difluorobenzhydrol derivatives includes their use in direct amide condensation reactions. The strong electron-withdrawing effect of these compounds enhances their efficiency as catalysts, offering potential applications in green chemistry and sustainable synthesis processes (K. Ishihara, S. Kondo & Hisashi Yamamoto, 2001).

properties

IUPAC Name

(3,5-difluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBBRGLZQRMJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934868
Record name (3,5-Difluorophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzhydrol

CAS RN

153877-56-6
Record name (3,5-Difluorophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153877-56-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Nolte - 2011 - edoc.ub.uni-muenchen.de
The stabilization of benzhydryl cations (diarylcarbenium ions) 1 can be modified widely by variation of substituents in p-and m-position, while the steric shielding of the carbocation …
Number of citations: 5 edoc.ub.uni-muenchen.de

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